ACT-077825
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Overview
Description
ACT-077825 is a renin inhibitor potentially for the treatment of hypertension.
Scientific Research Applications
Application in Clinical Trials Data Management
ACT/DB is a notable application in managing clinical trials and outcomes data. It's a client-server database application specifically designed for storing and managing clinical trials data, utilizing entity-attribute-value form to manage diverse data types efficiently. This system enables rapid study design by allowing investigators to define parameters and groupings for data display and entry, which could be applicable to trials involving ACT-077825 (Nadkarni et al., 1998).
Role in Pharmacokinetics Studies
This compound, identified as a renin inhibitor, has been the subject of pharmacokinetics studies. A study investigated its pharmacokinetics in different demographic groups (young and elderly, male and female) after a single oral dose. The study provided insights into the drug's behavior in the body, indicating differences in drug exposure based on age and sex, which is crucial for understanding its effectiveness and safety (Dingemanse et al., 2014).
Impact on Scientific Research Methodology
The development of this compound also contributes to the broader field of scientific research methodology. For instance, the application of the Plan-Do-Check-Act (PDCA) method in scientific research project management, while not directly related to this compound, represents a framework that could be applied to its research and development process. This approach emphasizes continual improvement and could be key in managing the research projects involving this compound (Qian, 2008).
Properties
CAS No. |
903579-36-3 |
---|---|
Molecular Formula |
C35H39Cl2N3O3 |
Molecular Weight |
620.62 |
IUPAC Name |
(1S,5R)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |
InChI |
InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1 |
InChI Key |
VKBBVOVNGWGZCA-IEWVHIKDSA-N |
SMILES |
O=C(C1=C(C2=CC=C(OCCOC3=C(Cl)C=C(C)C=C3Cl)C=C2)C[C@@]4([H])CNC[C@]1([H])N4)N(C5CC5)CC6=CC=CC(C)=C6C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-077825; MK-8141; ACT077825; MK8141; ACT 077825; MK 8141 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.